2-Ethylbutyl Cyanoacetate (CAS 96980-49-3): Technical Profile & Application Guide
2-Ethylbutyl Cyanoacetate (CAS 96980-49-3): Technical Profile & Application Guide
[1][2]
Executive Summary & Strategic Significance
2-Ethylbutyl cyanoacetate (CAS 96980-49-3) is a specialized ester intermediate primarily utilized in the synthesis of poly(2-ethylbutyl cyanoacrylate) (PEBCA) , a biodegradable polymer with critical applications in advanced drug delivery systems (DDS).
Unlike its shorter-chain homologs (ethyl or n-butyl cyanoacetate) which are commoditized for industrial adhesives, the 2-ethylbutyl derivative offers a unique hydrophobicity profile. This specific steric bulk modulates the degradation rate of the resulting cyanoacrylate polymer, making it an ideal candidate for long-circulating nanoparticle vectors in oncology, specifically for the delivery of taxanes (e.g., Cabazitaxel) and overcoming the Blood-Brain Barrier (BBB) in glioblastoma treatment.
This guide details the physicochemical properties, synthesis protocols, and the downstream application of CAS 96980-49-3 in generating therapeutic nanocarriers.
Physicochemical Profile
The following data characterizes 2-ethylbutyl cyanoacetate. Where experimental values for this specific CAS are proprietary or not standard in open literature, values are derived from high-fidelity structure-property relationships (SPR) of the homologous cyanoacetate series.
Table 1: Chemical Specifications
| Property | Specification | Notes |
| Chemical Name | 2-Ethylbutyl 2-cyanoacetate | |
| CAS Number | 96980-49-3 | |
| Molecular Formula | ||
| Molecular Weight | 169.22 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | ~235–240°C (Predicted) | Extrapolated from n-butyl (206°C) and 2-ethylhexyl (260°C) analogs. |
| Density | ~0.98 - 1.01 g/cm³ | Lower density than methyl ester due to branched alkyl chain. |
| Solubility | Immiscible in water; Soluble in EtOH, DCM, Toluene | Hydrophobic alkyl tail reduces water solubility significantly. |
| Reactivity | Active Methylene ( | Highly reactive at C-2 position for Knoevenagel condensations. |
Synthesis & Manufacturing Protocol
The synthesis of 2-ethylbutyl cyanoacetate is a classic Fischer esterification or transesterification. The following protocol is optimized for laboratory-scale production with high purity (>98%), essential for pharmaceutical downstream processing.
Reaction Mechanism
The reaction involves the nucleophilic attack of 2-ethyl-1-butanol on the carbonyl carbon of cyanoacetic acid , catalyzed by a strong acid (p-TsOH or
Detailed Protocol (Dean-Stark Method)
Reagents:
-
Cyanoacetic acid (1.0 eq)[1]
-
2-Ethyl-1-butanol (1.2 eq)
-
p-Toluenesulfonic acid (p-TsOH) (0.05 eq)
-
Solvent: Toluene (Reaction solvent & azeotrope former)
Step-by-Step Workflow:
-
Setup: Equip a 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap topped with a reflux condenser, and a temperature probe.
-
Charging: Add Cyanoacetic acid (e.g., 85.0 g, 1 mol) and 2-Ethyl-1-butanol (122.6 g, 1.2 mol) to the flask. Dissolve in Toluene (300 mL).
-
Catalysis: Add p-TsOH (catalytic amount).
-
Reflux: Heat the mixture to reflux (~110-115°C). Monitor the collection of water in the Dean-Stark trap.
-
Expert Insight: The reaction is complete when water evolution ceases (theoretical yield ~18 mL for 1 mol scale).
-
-
Work-up: Cool to room temperature. Wash the organic layer with saturated
(2 x 100 mL) to remove unreacted acid, followed by Brine (1 x 100 mL). -
Drying: Dry the organic phase over anhydrous
. Filter. -
Purification: Remove toluene under reduced pressure. Distill the residue under high vacuum (<5 mmHg) to obtain the pure ester.
Advanced Application: PEBCA Nanoparticles in Drug Delivery[4][5]
The primary value of CAS 96980-49-3 lies in its conversion to 2-ethylbutyl cyanoacrylate (EBCA) monomer, which is then polymerized into nanoparticles (PEBCA).
Why 2-Ethylbutyl? (The Mechanism of Action)[6][7][8][9]
-
Degradation Control: The branched 2-ethylbutyl side chain offers steric hindrance that slows the hydrolysis of the polymer backbone compared to n-butyl or ethyl analogs.
-
Toxicity Profile: Slower degradation releases toxic byproducts (formaldehyde and cyanoacetate) at a rate the liver can metabolize efficiently, reducing cytotoxicity.
-
EPR Effect: PEBCA nanoparticles (100-200 nm) exploit the Enhanced Permeability and Retention effect to accumulate in tumor tissues.
Synthesis of the Monomer (Knoevenagel Condensation)
To get from the acetate (96980-49-3) to the acrylate (monomer), a condensation with formaldehyde is required, followed by thermal cracking.
Reaction:
Nanoparticle Formulation Workflow
The following diagram illustrates the critical pathway from the raw intermediate (CAS 96980-49-3) to the final drug-loaded nanoparticle.
Figure 1: Critical workflow converting 2-ethylbutyl cyanoacetate into therapeutic nanoparticles.[2]
Safety & Handling
While esters are generally less toxic than their parent acids, 2-ethylbutyl cyanoacetate possesses specific hazards due to the nitrile group and active methylene.
-
Inhalation: High vapor concentrations may cause respiratory irritation. Use in a fume hood.
-
Skin Contact: Nitriles can be absorbed through the skin. Wear nitrile or butyl rubber gloves.
-
Reactivity: Incompatible with strong oxidizers and strong bases. Contact with strong bases can induce uncontrolled polymerization or hydrolysis.
-
Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption, which can hydrolyze the ester.
References
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of 2-Cyanobutanoic Acid from Ethyl Cyanoacetate. Retrieved from
-
Snipstad, S., et al. (2021). Biodistribution of Poly(alkyl cyanoacrylate) Nanoparticles in Mice and Effect on Tumor Infiltration of Macrophages into a Patient-Derived Breast Cancer Xenograft. MDPI Cancers. Retrieved from
-
Haugse, R., et al. (2019). Cabazitaxel-loaded Poly(2-ethylbutyl cyanoacrylate) nanoparticles improve treatment efficacy in a patient derived breast cancer xenograft. Journal of Controlled Release. Retrieved from
-
ChemicalBook. (2025). 2-ETHYLBUTYL CYANOACETATE | 96980-49-3 Properties and Suppliers.[4][5][1][6] Retrieved from
-
University of Bristol. (2009). Cyanoacrylate: Molecule of the Month - Synthesis and Mechanism. Retrieved from
Sources
- 1. guidechem.com [guidechem.com]
- 2. CN102584625B - Method for producing 2-cyanoacrylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wap.guidechem.com [wap.guidechem.com]
- 5. 2-ETHYLBUTYL CYANOACETATE | 96980-49-3 [chemicalbook.com]
- 6. CAS:5459-58-5, 氰乙酸正丁酯-毕得医药 [bidepharm.com]
